Cas no 925908-92-5 (2-(3-fluoro-4-methoxyphenyl)benzoic Acid)
2-(3-fluoro-4-methoxyphenyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-fluoro-4-methoxyphenyl)benzoic Acid
- 2-(3-Fluoro-4-methoxyphenyl)benzoicacid95%
- 3'-FLUORO-4'-METHOXY-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
- 2-(3-Fluoro-4-methoxyphenyl)benzoic acid, 95%
- 3'-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
- EN300-1585774
- MFCD12859526
- 925908-92-5
- DTXSID50681287
- 2-(3-FLUORO-4-METHOXYPHENYL)BENZOICACID
- SCHEMBL4602451
- CS-0458069
-
- MDL: MFCD12859526
- Inchi: 1S/C14H11FO3/c1-18-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17)
- InChI Key: SDLUMCGDENRNDO-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1C=CC=CC=1C(=O)O)OC
Computed Properties
- Exact Mass: 246.06922237Da
- Monoisotopic Mass: 246.06922237Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 46.5Ų
2-(3-fluoro-4-methoxyphenyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318393-5 g |
2-(3-Fluoro-4-methoxyphenyl)benzoic acid, 95%; . |
925908-92-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| Enamine | EN300-1585774-0.05g |
2-(3-fluoro-4-methoxyphenyl)benzoic acid |
925908-92-5 | 0.05g |
$1032.0 | 2023-06-05 | ||
| Enamine | EN300-1585774-0.1g |
2-(3-fluoro-4-methoxyphenyl)benzoic acid |
925908-92-5 | 0.1g |
$1081.0 | 2023-06-05 | ||
| Enamine | EN300-1585774-0.25g |
2-(3-fluoro-4-methoxyphenyl)benzoic acid |
925908-92-5 | 0.25g |
$1131.0 | 2023-06-05 | ||
| Enamine | EN300-1585774-0.5g |
2-(3-fluoro-4-methoxyphenyl)benzoic acid |
925908-92-5 | 0.5g |
$1180.0 | 2023-06-05 | ||
| Enamine | EN300-1585774-1.0g |
2-(3-fluoro-4-methoxyphenyl)benzoic acid |
925908-92-5 | 1g |
$1229.0 | 2023-06-05 | ||
| Enamine | EN300-1585774-2.5g |
2-(3-fluoro-4-methoxyphenyl)benzoic acid |
925908-92-5 | 2.5g |
$2408.0 | 2023-06-05 | ||
| Enamine | EN300-1585774-5.0g |
2-(3-fluoro-4-methoxyphenyl)benzoic acid |
925908-92-5 | 5g |
$3562.0 | 2023-06-05 | ||
| Enamine | EN300-1585774-10.0g |
2-(3-fluoro-4-methoxyphenyl)benzoic acid |
925908-92-5 | 10g |
$5283.0 | 2023-06-05 | ||
| abcr | AB318393-5g |
2-(3-Fluoro-4-methoxyphenyl)benzoic acid, 95%; . |
925908-92-5 | 95% | 5g |
€1159.00 | 2025-04-15 |
2-(3-fluoro-4-methoxyphenyl)benzoic Acid Suppliers
2-(3-fluoro-4-methoxyphenyl)benzoic Acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-(3-fluoro-4-methoxyphenyl)benzoic Acid
2-(3-Fluoro-4-Methoxyphenyl)Benzoic Acid: A Comprehensive Overview
2-(3-Fluoro-4-Methoxyphenyl)Benzoic Acid, a compound with the CAS number 925908-92-5, is a highly intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a fluorinated and methoxylated phenyl group. The presence of these functional groups imparts distinctive chemical and biological properties, making it a subject of extensive research and development.
The molecular structure of 2-(3-fluoro-4-methoxyphenyl)benzoic acid is notable for its aromaticity and the strategic placement of electron-withdrawing and electron-donating groups. The benzoic acid group (-COOH) is a strong electron-withdrawing group, while the methoxy group (-OCH3) acts as an electron-donating group. This interplay between electron-withdrawing and electron-donating groups creates a molecule with unique electronic properties, which are highly desirable in various applications. Recent studies have explored the role of these functional groups in modulating the compound's reactivity, stability, and bioavailability.
One of the most promising applications of 2-(3-fluoro-4-methoxyphenyl)benzoic acid lies in its potential as a lead compound in drug discovery. The compound has shown remarkable activity in preliminary biological assays, particularly in targeting specific enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent research has demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in cancer cell proliferation. These findings suggest that 2-(3-fluoro-4-methoxyphenyl)benzoic acid could serve as a scaffold for developing novel therapeutic agents.
In addition to its pharmacological applications, 2-(3-fluoro-4-methoxyphenyl)benzoic acid has also been investigated for its potential use in materials science. The compound's aromaticity and functional groups make it an ideal candidate for constructing advanced materials such as organic semiconductors and sensors. Recent studies have explored the use of this compound in creating high-performance organic field-effect transistors (OFETs), where its electronic properties contribute to enhanced charge transport characteristics. These advancements highlight the versatility of 2-(3-fluoro-4-methoxyphenyl)benzoic acid across multiple scientific disciplines.
The synthesis of 2-(3-fluoro-4-methoxyphenyl)benzoic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation processes. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for both academic and industrial applications. Furthermore, recent advancements in green chemistry have led to the development of environmentally friendly synthesis routes for this compound, reducing its ecological footprint.
From an analytical standpoint, 2-(3-fluoro-4-methoxyphenyl)benzoic acid has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into the compound's molecular geometry, electronic structure, and crystalline properties. Such information is invaluable for understanding its behavior in different chemical environments and for designing tailored applications.
Looking ahead, the continued exploration of 2-(3-fluoro-4-methoxyphenyl)benzoic acid is expected to yield further breakthroughs in both basic and applied sciences. Its unique combination of chemical properties positions it as a versatile building block for designing novel molecules with enhanced functionality. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing drug development, materials innovation, and sustainable chemical processes.
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